4-Amino-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine
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Overview
Description
4-Amino-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine is a fluorinated pyrimidine derivative known for its unique chemical properties and diverse applications in scientific research. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties, making it valuable in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of difluoromethylation reagents to introduce the pentafluoroethyl and trifluoromethyl groups onto the pyrimidine core . The reaction is often carried out under ambient conditions, utilizing metal-based catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and reduce waste, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This results in various biological effects, such as anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern, affecting their chemical and biological properties.
Fluorinated Pyridines: These compounds also contain fluorine atoms and exhibit unique properties due to the electron-withdrawing nature of fluorine.
Uniqueness: 4-Amino-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine stands out due to its high degree of fluorination, which imparts exceptional stability, lipophilicity, and bioavailability. These properties make it particularly valuable in drug development and materials science .
Properties
IUPAC Name |
2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F8N3/c1-2-18-4(6(9,10)8(14,15)16)3(5(17)19-2)7(11,12)13/h1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIPCUVKMZMAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)C(F)(F)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F8N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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